molecular formula C18H15FN4O2 B7130415 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide

2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide

Cat. No.: B7130415
M. Wt: 338.3 g/mol
InChI Key: MKXYPVHBLNGGDS-UHFFFAOYSA-N
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Description

2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated ketone under acidic conditions.

    Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the fluorinated intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), diethylaminosulfur trifluoride (DAST)

Major Products

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Alcohol derivatives

    Substitution: Substituted benzamides with different nucleophiles

Scientific Research Applications

2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving pyrazole and benzamide moieties.

    Chemical Biology: The compound can serve as a tool for investigating the role of fluorinated benzamides in biological systems.

    Industrial Applications: It may find use in the development of new materials and chemical processes due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide moiety are known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzoic acid
  • 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzylamine
  • 2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzyl alcohol

Uniqueness

2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

2-fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-16-10-14(6-7-15(16)17(20)24)22-18(25)13-4-2-12(3-5-13)11-23-9-1-8-21-23/h1-10H,11H2,(H2,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXYPVHBLNGGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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